molecular formula C14H13NO2 B463713 3-(Benzyloxy)benzaldehyde oxime CAS No. 1802893-24-8

3-(Benzyloxy)benzaldehyde oxime

Cat. No.: B463713
CAS No.: 1802893-24-8
M. Wt: 227.26g/mol
InChI Key: YUQATBOXIFGNQR-XNTDXEJSSA-N
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Description

3-(Benzyloxy)benzaldehyde oxime is a synthetic oxime derivative derived from its aldehyde precursor, 3-(benzyloxy)benzaldehyde (CAS 1700-37-4). The oxime is formed by the condensation of the aldehyde with hydroxylamine, introducing an NOH functional group. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol (calculated). The compound is characterized by a benzyloxy group (–OCH₂C₆H₅) at the 3-position of the benzaldehyde ring and an oxime moiety (–CH=N–OH) .

Key identifiers include:

  • CAS Number: 93033-58-0
  • Synonyms: (E)-3-(Benzyloxy)benzaldehyde oxime, N-{[3-(Phenylmethoxy)phenyl]methylidene}hydroxylamine .

The compound is typically synthesized via a one-step reaction between 3-(benzyloxy)benzaldehyde and hydroxylamine hydrochloride in methanol or THF, followed by purification via column chromatography . Its purity in commercial samples is ≥95% .

Properties

CAS No.

1802893-24-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26g/mol

IUPAC Name

(NE)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10+

InChI Key

YUQATBOXIFGNQR-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the benzyloxy group (3- vs. 4-) significantly impacts biological activity. For example, 4-benzyloxybenzaldehyde oxime exhibits stronger DNA-binding interactions than its 3-substituted counterpart .
  • Functional Groups : Hydroxy or methoxy substitutions on the benzyl ring (e.g., 2,3,4-trihydroxybenzaldehyde oxime derivatives ) enhance aldose reductase (ALR2) inhibition and antioxidant properties .

Enzyme Inhibition

  • 3-Chlorobenzaldehyde oxime demonstrates pesticidal activity but lacks reported enzyme inhibition .

DNA Interactions

  • Barbituric acid derivatives of 4-(benzyloxy)benzaldehyde outperform those of 3-(benzyloxy)benzaldehyde in DNA-binding assays, suggesting steric hindrance from the 3-substituent reduces affinity .

Physicochemical Properties

Property This compound 4-Benzyloxybenzaldehyde Oxime 3-Chlorobenzaldehyde Oxime
Melting Point Not reported Not reported 92–94°C
Boiling Point Not reported Not reported Decomposes at >200°C
Solubility Insoluble in water; soluble in DMSO, EtOAc Similar to 3-substituted Low water solubility
LogP (Predicted) ~3.5 ~3.5 ~2.0

Key Observations :

  • The benzyloxy group increases hydrophobicity (higher LogP) compared to smaller substituents like chloro.
  • 3-Chlorobenzaldehyde oxime has lower thermal stability, decomposing above 200°C .

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